Benzamide, N-(4-chloro-2-iodophenyl)-5-fluoro-2-nitro-
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Overview
Description
Benzamide, N-(4-chloro-2-iodophenyl)-5-fluoro-2-nitro- is a complex organic compound with significant interest in various scientific fields This compound is characterized by the presence of multiple functional groups, including a benzamide core, chloro, iodo, fluoro, and nitro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(4-chloro-2-iodophenyl)-5-fluoro-2-nitro- typically involves multi-step organic reactions. One common approach is the nitration of a precursor compound followed by halogenation and amide formation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(4-chloro-2-iodophenyl)-5-fluoro-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogen substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups in place of the halogens.
Scientific Research Applications
Benzamide, N-(4-chloro-2-iodophenyl)-5-fluoro-2-nitro- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for developing new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, N-(4-chloro-2-iodophenyl)-5-fluoro-2-nitro- involves its interaction with specific molecular targets. The compound’s functional groups enable it to bind to enzymes or receptors, modulating their activity. The nitro group, for example, can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Benzamide, N-(4-chloro-2-iodophenyl)-2-nitro-
- N-(4-Chloro-2-iodophenyl)-2-hydroxy-5-iodobenzamide
Uniqueness
Benzamide, N-(4-chloro-2-iodophenyl)-5-fluoro-2-nitro- is unique due to the presence of the fluoro substituent, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
826991-62-2 |
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Molecular Formula |
C13H7ClFIN2O3 |
Molecular Weight |
420.56 g/mol |
IUPAC Name |
N-(4-chloro-2-iodophenyl)-5-fluoro-2-nitrobenzamide |
InChI |
InChI=1S/C13H7ClFIN2O3/c14-7-1-3-11(10(16)5-7)17-13(19)9-6-8(15)2-4-12(9)18(20)21/h1-6H,(H,17,19) |
InChI Key |
QWTMYSGSNWHLLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)NC2=C(C=C(C=C2)Cl)I)[N+](=O)[O-] |
Origin of Product |
United States |
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